molecular formula C6H8ClNO2S2 B13216442 (Dimethyl-1,3-thiazol-2-yl)methanesulfonyl chloride

(Dimethyl-1,3-thiazol-2-yl)methanesulfonyl chloride

Cat. No.: B13216442
M. Wt: 225.7 g/mol
InChI Key: WOJUKGFUFLFWNS-UHFFFAOYSA-N
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Description

(Dimethyl-1,3-thiazol-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H8ClNO2S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethyl-1,3-thiazol-2-yl)methanesulfonyl chloride typically involves the reaction of thiazole derivatives with methanesulfonyl chloride under controlled conditions. One common method includes the use of dimethylthiazole as a starting material, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of automated systems helps in monitoring and controlling the reaction parameters, ensuring the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Dimethyl-1,3-thiazol-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Addition Reactions: It can also undergo addition reactions with various reagents, leading to the formation of new compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfone.

Scientific Research Applications

Chemistry

In chemistry, (Dimethyl-1,3-thiazol-2-yl)methanesulfonyl chloride is used as a reagent in the synthesis of various organic compounds. Its ability to undergo multiple types of reactions makes it a versatile tool in organic synthesis.

Biology

In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions. It can be used to introduce sulfonyl groups into biomolecules, which can affect their activity and stability.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used to synthesize novel drug candidates with improved efficacy and reduced side effects.

Industry

In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (Dimethyl-1,3-thiazol-2-yl)methanesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonyl derivatives. These reactions can modify the chemical structure and properties of the target molecules, affecting their biological activity. The compound can interact with molecular targets such as enzymes and receptors, altering their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic heterocyclic compound containing sulfur and nitrogen.

    Methanesulfonyl Chloride: A reagent used in organic synthesis for introducing sulfonyl groups.

    Dimethylthiazole: A derivative of thiazole with two methyl groups.

Uniqueness

(Dimethyl-1,3-thiazol-2-yl)methanesulfonyl chloride is unique due to its combined structural features of thiazole and methanesulfonyl chloride. This combination allows it to participate in a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications.

Properties

Molecular Formula

C6H8ClNO2S2

Molecular Weight

225.7 g/mol

IUPAC Name

(4,5-dimethyl-1,3-thiazol-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H8ClNO2S2/c1-4-5(2)11-6(8-4)3-12(7,9)10/h3H2,1-2H3

InChI Key

WOJUKGFUFLFWNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CS(=O)(=O)Cl)C

Origin of Product

United States

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